molecular formula C16H23ClN2O5 B4074636 1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate

1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate

Cat. No. B4074636
M. Wt: 358.8 g/mol
InChI Key: RWANWTAAPSMBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate is a chemical compound that has been used in scientific research for various purposes. This compound is synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate involves its binding to the 5-HT1B receptor subtype, which results in the inhibition of serotonin release. This leads to a decrease in the activity of the serotonergic system, which is involved in the regulation of various physiological and behavioral processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its effects on the serotonergic system. It has been found to have anxiolytic and antidepressant effects in animal models, which are thought to be mediated by its antagonism of the 5-HT1B receptor subtype.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate in lab experiments is its selectivity for the 5-HT1B receptor subtype. This allows for specific targeting of this receptor subtype, which is involved in various physiological and behavioral processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on 1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate. One area of research could be the development of more selective and potent antagonists of the 5-HT1B receptor subtype. Another area of research could be the investigation of the effects of this compound on other serotonergic receptor subtypes and their interactions with other neurotransmitter systems. Additionally, the potential therapeutic applications of this compound in the treatment of various psychiatric and neurological disorders could also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Its selectivity for the 5-HT1B receptor subtype makes it a valuable tool in the study of the serotonergic system, and its potential therapeutic applications warrant further investigation.

Scientific Research Applications

1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate has been used in scientific research for various purposes. One of the main applications of this compound is in the study of serotonin receptors. It has been found to be a potent and selective antagonist of the 5-HT1B receptor subtype, which is involved in the regulation of mood, anxiety, and appetite.

properties

IUPAC Name

1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O.C2H2O4/c1-2-12-11-13(3-4-14(12)15)18-10-9-17-7-5-16-6-8-17;3-1(4)2(5)6/h3-4,11,16H,2,5-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANWTAAPSMBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCN2CCNCC2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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